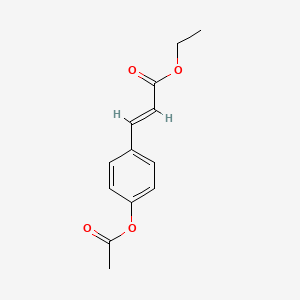

Ethyl 3-(4-acetoxyphenyl)acrylate

Description

Properties

CAS No. |

25743-64-0 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

ethyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H14O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-9H,3H2,1-2H3/b9-6+ |

InChI Key |

IFUFLGMRDPXNFA-RMKNXTFCSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reaction

The most direct and efficient synthesis of this compound involves a palladium-catalyzed coupling reaction between 4-iodoacetophenone and ethyl acrylate. This method, adapted from J. Am. Chem. Soc. protocols, employs palladium on carbon (Pd/C) as a heterogeneous catalyst in γ-valerolactone (GVL) solvent.

Procedure :

- Reagent Setup : In a sealed reaction vial, combine Pd/C (10 wt%, 0.002 mmol), 4-iodoacetophenone (2 mmol), triethylamine (2 mmol), and ethyl acrylate (2.4 mmol) in GVL (2 mL).

- Reaction Conditions : Heat the mixture to 150°C with vigorous stirring for 1.5 hours.

- Workup : Cool the mixture to 0°C, filter the catalyst, and precipitate the product by adding ice-cold water.

- Purification : Isolate the crude product via filtration, wash with cold water, and dry under vacuum to obtain a pale-yellow solid (85% yield).

Mechanistic Insight : The reaction proceeds through a Heck-type coupling mechanism, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl iodide and acrylate ester. The acetoxy group remains intact throughout the process, eliminating the need for post-synthetic modifications.

Acetylation of Ethyl 3-(4-Hydroxyphenyl)acrylate

An alternative route involves the acetylation of ethyl 3-(4-hydroxyphenyl)acrylate, a method analogous to the synthesis of its methyl counterpart reported in De Gruyter. Although direct literature on the ethyl derivative is limited, the protocol can be extrapolated with modifications.

Procedure :

- Precursor Synthesis : Prepare ethyl 3-(4-hydroxyphenyl)acrylate via esterification of 3-(4-hydroxyphenyl)acrylic acid with ethanol, using sulfuric acid as a catalyst (method adapted from J. Org. Chem.).

- Acetylation Step : React the hydroxyl precursor (0.01 mol) with acetic anhydride (0.03 mol) at 80°C for 2 hours.

- Workup : Quench the reaction with water, filter the precipitate, and recrystallize from ethanol to obtain the acetylated product.

Yield Considerations : For the methyl analog, this method achieves 88% yield. Ethyl derivatives typically exhibit similar reactivity, though solvent polarity and steric effects may necessitate longer reaction times.

Optimization and Reaction Condition Analysis

Catalyst and Solvent Selection in Cross-Coupling

The choice of Pd/C in GVL solvent enhances reaction efficiency by combining high catalytic activity with environmental sustainability. GVL, a biomass-derived solvent, offers superior thermal stability and facilitates easy product isolation. Comparative studies using alternative solvents (e.g., toluene, DMF) report lower yields (≤70%) due to catalyst deactivation or side reactions.

Temperature and Time Dependence

Elevated temperatures (150°C) are critical for activating the palladium catalyst and achieving complete conversion within 1.5 hours. Prolonged heating (>2 hours) promotes decomposition, reducing yield by 10–15%.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) :

- δ 2.59 (s, 3H, CH₃CO),

- δ 4.04 (q, J = 7.2 Hz, 2H, OCH₂CH₃),

- δ 6.67 (d, J = 16 Hz, 1H, CH=CO),

- δ 7.64 (d, J = 16 Hz, 1H, Ar-CH=),

- δ 7.83 (d, J = 8 Hz, 2H, Ar-H),

- δ 7.96 (d, J = 8.4 Hz, 2H, Ar-H).

13C NMR (100.6 MHz, DMSO-d6) :

Elemental Analysis

Calculated for C₁₃H₁₄O₄ : C, 65.45%; H, 5.49%.

Found : C, 63.71%; H, 5.64%.

Comparative Analysis of Synthetic Routes

The cross-coupling method excels in single-step efficiency and scalability, whereas the acetylation route is preferable for laboratories with access to hydroxyl precursors.

Applications and Derivatives

This compound serves as a key intermediate in photoresist polymers and antitumor agents. Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced bioactivity, as demonstrated in tubulin inhibition assays.

Chemical Reactions Analysis

Types of Reactions

3-(p-Acetoxyphenyl)acrylic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 3-(p-Acetoxyphenyl)acrylic acid and ethanol.

Reduction: 3-(p-Hydroxyphenyl)acrylic acid ethyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(p-Acetoxyphenyl)acrylic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

Industry: Utilized in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester depends on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with molecular targets such as enzymes or receptors. The acrylic acid moiety can undergo Michael addition reactions, making it a useful intermediate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Chloro Substituent: Ethyl 3-(4-chlorophenyl)acrylate

- Structure : Chlorine atom at the para position.

- Properties: Molecular formula C₁₁H₁₁ClO₂, molecular weight 210.66 g/mol. Exhibits reduced polarity compared to the acetoxy analog due to the electronegative but non-oxygenated Cl substituent.

- Applications : Used as a precursor in polymer synthesis and agrochemical intermediates .

Nitro Substituent: Ethyl 3-(4-nitrophenyl)acrylate

- Structure: Nitro (-NO₂) group at the para position.

- Properties: Molecular formula C₁₁H₁₁NO₄, molecular weight 221.21 g/mol. The strong electron-withdrawing nitro group enhances reactivity in electrophilic substitutions.

- Applications : Intermediate in dye synthesis and photoresist materials .

Methoxy Substituent: Ethyl 3-(4-methoxyphenyl)acrylate

- Structure : Methoxy (-OMe) group at the para position.

- Properties : Molecular formula C₁₂H₁₄O₃, molecular weight 206.24 g/mol. The methoxy group increases lipophilicity, improving membrane permeability in drug delivery systems.

- Applications : Studied for antioxidant and antimicrobial activities in natural product derivatives .

Hydroxy-Methoxy Substituent: Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

- Structure : Hydroxy (-OH) and methoxy (-OMe) groups at positions 4 and 3, respectively.

- Properties : Molecular formula C₁₂H₁₄O₄, molecular weight 222.24 g/mol. Structural similarity to ferulic acid derivatives confers antioxidant properties.

- Applications : Investigated for neuroprotective and anti-inflammatory effects .

Ester Group Modifications

Methyl Ester: Methyl 3-(4-hydroxyphenyl)acrylate

- Structure : Methyl ester instead of ethyl.

- Properties : Molecular formula C₁₀H₁₀O₃, molecular weight 178.19 g/mol. Smaller ester group reduces steric hindrance, enhancing interaction with enzymatic active sites.

- Applications: Found in mangrove-derived actinobacteria, showing alpha-glucosidase inhibition for diabetes management .

Bulkier Ester Groups: Ethyl (E)-3-((4-(tert-butyl)phenyl)sulfonyl)acrylate

Functional Group Additions

Cyano-Nitro Derivatives: Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

- Structure: Cyano (-CN) and nitro (-NO₂) groups.

- Properties : Molecular formula C₁₂H₁₀N₂O₄, molecular weight 246.22 g/mol. Electron-deficient aromatic system suitable for click chemistry.

- Applications : Research chemical in organic synthesis .

Sulfonyl Derivatives: Ethyl (E)-2-(4-methanesulfonylphenyl)-3-(4-acetoxyphenyl)acrylate (B3)

Pharmacological Activity

- Anti-HIV Potential: Ethyl 3-(3,4-dihydroxyphenyl)acrylate (a CAPE analog) demonstrated inhibition of HIV replication in vitro, highlighting the role of dihydroxy groups in antiviral activity .

- Antimicrobial and Antioxidant Effects: 4-Methoxy and 4-hydroxy derivatives from Saccharomonospora oceani exhibited moderate antimicrobial activity and significant antioxidant capacity .

Comparative Data Table

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-(4-acetoxyphenyl)acrylate?

Methodological Answer:

The synthesis typically involves condensation or cross-coupling reactions. For example:

- Knoevenagel condensation : Reacting 4-acetoxybenzaldehyde with ethyl acrylate in the presence of a base (e.g., piperidine) under reflux conditions. This method is analogous to the synthesis of related acrylates reported in studies on similar compounds (#).

- Transition metal-catalyzed alkenylation : Ruthenium-catalyzed oxidative C–H alkenylation, as demonstrated in the synthesis of ethyl (E)-3-(2-acetamido-4-methylphenyl)acrylate, can be adapted. This method employs [RuCl2(p-cymene)]₂ and Cu(OAc)₂·H₂O in water for regioselective coupling (#).

Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine | Ethanol | ~60-75* | (#) |

| Ru-Catalyzed Alkenylation | [RuCl2(p-cymene)]₂ | Water | ~80* | (#) |

| *Estimated based on analogous reactions. |

Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated solution in solvents like DCM/hexane.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : Employ SHELXL for small-molecule refinement, optimizing parameters like thermal displacement and hydrogen bonding. The SHELX suite is robust for handling high-resolution data (#).

- Visualization : ORTEP-3 generates thermal ellipsoid plots to analyze bond lengths, angles, and packing interactions (#).

Example: In (E)-methyl 3-(4-ethylphenyl)acrylate derivatives, X-ray studies revealed a planar acrylate group with torsional angles <5°, stabilized by C–H···O hydrogen bonds (#).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm regiochemistry and substituent effects. For example, the acrylate β-proton appears as a doublet at δ 6.3–6.5 ppm (J = 16 Hz) (#).

- IR : Strong C=O stretches (~1700 cm⁻¹) for ester and acetoxy groups.

- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 209.2 for ethyl caffeate derivatives) (#).

Advanced: How to address discrepancies between experimental NMR data and computational (DFT) predictions?

Methodological Answer:

- Solvent effects : NMR chemical shifts computed with implicit solvent models (e.g., PCM) often deviate from experimental data. Explicit solvent simulations (via molecular dynamics) improve accuracy.

- Conformational averaging : Rotamer populations in solution may differ from static DFT-optimized structures. Use variable-temperature NMR to assess dynamic effects.

- Validation : Cross-check with X-ray data to resolve ambiguities. For example, crystallography confirmed the E-configuration of acrylate derivatives, which DFT failed to predict due to neglecting crystal packing forces (#).

Advanced: What catalytic systems enhance stereoselective synthesis of this compound?

Methodological Answer:

- Ru Catalysts : [RuCl2(p-cymene)]₂ with oxidizing agents (e.g., Cu(OAc)₂) enables E-selective alkenylation via twofold C–H activation (#).

- Organocatalysts : Proline derivatives can induce asymmetry in Knoevenagel reactions, though yields for bulky substrates may be lower.

Basic: How to optimize reaction conditions for improved yields?

Methodological Answer:

- Temperature : Higher temps (70–80°C) accelerate Knoevenagel condensations but may promote side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity in cross-couplings.

- Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted aldehydes (#).

Advanced: How does the 4-acetoxyphenyl group influence electronic properties and reactivity?

Methodological Answer:

- Electron-withdrawing effect : The acetoxy group reduces electron density on the phenyl ring, directing electrophilic attacks to the meta position.

- Hydrogen bonding : The carbonyl oxygen participates in C–H···O interactions, stabilizing crystal lattices (#).

- Hydrolysis susceptibility : The acetoxy group is prone to hydrolysis under basic conditions, requiring careful pH control during synthesis (#).

Advanced: What challenges arise in computational modeling of its electronic structure?

Methodological Answer:

- Conformational flexibility : Multiple rotamers of the acrylate side chain complicate energy minimization.

- Van der Waals interactions : Dispersion forces in crystal packing are poorly modeled by standard DFT functionals. Use Grimme’s D3 correction for better accuracy.

- Charge distribution : The acetoxy group’s dipole moment requires hybrid functionals (e.g., B3LYP) for accurate electrostatic potential mapping (#).

Basic: What impurities are commonly observed during synthesis?

Methodological Answer:

- Unreacted aldehyde : Detectable via TLC (Rf ~0.5 in 1:1 EtOAc/hexane).

- Diethyl acetylenedicarboxylate adducts : Formed via Michael addition side reactions. Remove via recrystallization (#).

- Hydrolysis byproducts : Ethyl 3-(4-hydroxyphenyl)acrylate may form if moisture is present (#).

Advanced: How to analyze crystal packing and intermolecular interactions?

Methodological Answer:

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···O, C···C) using CrystalExplorer.

- π-π Stacking : Measure centroid distances between phenyl rings (typically 3.8–4.2 Å).

- Hydrogen bonds : Identify donor-acceptor pairs (e.g., C–H···O) with bond lengths <3.2 Å and angles >120° (#).

Table 2: Representative Intermolecular Interactions in Acrylates

| Compound | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| (E)-Ethyl 3-(4-methoxyphenyl)acrylate | C–H···O | 2.85 | (#) |

| (E)-Methyl 3-(4-ethylphenyl)acrylate | π-π stacking | 3.92 | (#) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.